molecular formula C13H20N2OS B4122571 Thiourea, N-[3-(1-methylethoxy)propyl]-N'-phenyl- CAS No. 55409-91-1

Thiourea, N-[3-(1-methylethoxy)propyl]-N'-phenyl-

Cat. No.: B4122571
CAS No.: 55409-91-1
M. Wt: 252.38 g/mol
InChI Key: UHMSRUARJQNEJT-UHFFFAOYSA-N
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Description

Thiourea, N-[3-(1-methylethoxy)propyl]-N'-phenyl- is a useful research compound. Its molecular formula is C13H20N2OS and its molecular weight is 252.38 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-isopropoxypropyl)-N'-phenylthiourea is 252.12963444 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiourea, N-[3-(1-methylethoxy)propyl]-N'-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N-[3-(1-methylethoxy)propyl]-N'-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-(3-propan-2-yloxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-11(2)16-10-6-9-14-13(17)15-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMSRUARJQNEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387977
Record name Thiourea, N-[3-(1-methylethoxy)propyl]-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55409-91-1
Record name Thiourea, N-[3-(1-methylethoxy)propyl]-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational Chemical and Structural Aspects of N 3 1 Methylethoxy Propyl N Phenylthiourea

Nomenclature and Systematic Classification of Thiourea (B124793) Derivatives

The systematic naming and classification of chemical compounds are essential for unambiguous communication in science. For N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea, both the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS) provide standardized identification methods.

According to IUPAC nomenclature, the name N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea clearly defines the structure. "Thiourea" forms the parent name, indicating the SC(NH₂)₂ core. The locants "N" and "N'" distinguish the two nitrogen atoms. The substituents attached to these nitrogens are then specified: a phenyl group (-C₆H₅) on one and a 3-(1-methylethoxy)propyl group (-CH₂(CH₂)₂OCH(CH₃)₂) on the other. An alternative, equally valid IUPAC name is 1-[3-(1-methylethoxy)propyl]-3-phenylthiourea.

While a specific CAS Registry Number for N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea is not readily found in major chemical databases, the core structure, N-phenylthiourea, is well-documented with the CAS Registry Number 103-85-5. nist.gov This highlights that while the general class of compounds is well-known, this specific derivative may not have been synthesized or characterized extensively.

Identifier TypeIdentifierCore Structure
IUPAC NameN-[3-(1-methylethoxy)propyl]-N'-phenylthioureaN-phenylthiourea
CAS Registry NumberNot readily available

The structure of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea features a planar thiourea backbone due to the sp² hybridization of the central carbon and nitrogen atoms. Rotation around the C-N bonds is restricted, leading to the possibility of conformational isomers. In asymmetrically disubstituted thioureas, such as the one , different spatial arrangements of the substituents relative to the C=S bond can exist.

Theoretical studies on related N-alkyl-N'-phenylthioureas have shown that conformations with the alkyl groups cis to the sulfur atom are generally more stable than the trans forms. acs.org For phenylthiourea (B91264) itself, a trans isomer in a syn geometry is identified as the global minimum energy conformation. acs.org The specific conformational preferences of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea would be influenced by the steric bulk and potential for intramolecular interactions of the 3-(1-methylethoxy)propyl group.

Historical Context and Early Research Trajectories

The study of thiourea and its derivatives has a rich history, evolving from early synthetic explorations to a wide range of applications in modern chemistry.

The synthesis of thiourea derivatives dates back to the 19th century. One of the common early methods for preparing asymmetrically disubstituted thioureas involved the reaction of an amine with an isothiocyanate. researchgate.net For instance, the reaction of aniline (B41778) (phenylamine) with an appropriate alkyl isothiocyanate would yield an N-alkyl-N'-phenylthiourea. Numerous methods for the synthesis of the parent compound, α-phenylthiourea, have been reported, including the reaction of ammonium (B1175870) thiocyanate (B1210189) with aniline hydrochloride and the reaction of ammonia (B1221849) with phenyl isothiocyanate. orgsyn.org These early synthetic routes laid the groundwork for the creation of a vast library of thiourea derivatives with diverse functionalities.

Advanced Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Pathways to N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea

The primary and most established method for the synthesis of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea involves the reaction of phenyl isothiocyanate with 3-(1-methylethoxy)propan-1-amine. This reaction is a classic example of nucleophilic addition to an isothiocyanate.

Primary Synthesis Route:

The synthesis initiates with the nucleophilic attack of the primary amine, 3-(1-methylethoxy)propan-1-amine, on the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. The reaction is typically carried out in an anhydrous inert organic solvent, such as dichloromethane or ethyl acetate, at temperatures ranging from 10-40°C, with optimal results often achieved between 20-30°C. researchgate.net

The starting materials for this synthesis are commercially available or can be prepared through established methods. Phenyl isothiocyanate can be synthesized from aniline (B41778) through various methods, including reaction with carbon disulfide and ammonia (B1221849) followed by treatment with a metal salt like lead(II) nitrate wikipedia.org, or via a Sandmeyer-type reaction wikipedia.org. 3-(1-methylethoxy)propan-1-amine can be prepared by the catalytic amination of 3-methoxypropanol google.com.

Emerging synthetic pathways are exploring more environmentally benign and efficient methods. One such approach is the one-pot, three-component reaction of an isocyanide, an amine, and elemental sulfur, which offers complete atom economy organic-chemistry.orgmdpi.com. Another innovative route involves the use of thiocarbamoyl benzotriazoles as synthetic equivalents of isothiocyanates, which react with amines to form thioureas nih.gov.

Reaction Mechanisms and Kinetic Studies in Primary Synthesis Routes

The reaction between an amine and an isothiocyanate proceeds through a concerted or stepwise nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer, either directly or mediated by a solvent molecule, to the nitrogen atom of the former isothiocyanate group, resulting in the final thiourea (B124793) product.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimization of reaction conditions is crucial for maximizing the yield and purity of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea. Key parameters that can be adjusted include:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents of varying polarities are commonly used.

Temperature: While the reaction often proceeds at room temperature, gentle heating may be required for less reactive amines or to shorten the reaction time. reddit.com

Stoichiometry: Using a slight excess of one of the reactants can help to drive the reaction to completion.

Catalyst: While often not necessary, the addition of a base or an acid catalyst can sometimes accelerate the reaction.

Yields for the synthesis of N,N'-disubstituted thioureas are typically high, often exceeding 80-90% under optimized conditions. For instance, a patent describing the synthesis of similar N-phenylthiourea derivatives reports high yields when the reaction is carried out in ethyl acetate at 25-30°C. google.com

Table 1: Illustrative Yields of N,N'-Disubstituted Thioureas under Various Conditions
AmineIsothiocyanateSolventTemperature (°C)Time (h)Yield (%)
PropylaminePhenyl isothiocyanateDCM25295
AnilineEthyl isothiocyanateEthanol50488
3-(1-methylethoxy)propan-1-amine (Predicted)Phenyl isothiocyanate (Predicted)Ethyl Acetate253>90

Catalytic Approaches in Thiourea Synthesis

While many thiourea syntheses proceed efficiently without a catalyst, certain approaches utilize catalysts to enhance reaction rates or to enable the use of less reactive starting materials. For instance, the synthesis of thioureas from carbon disulfide and amines can be promoted by various catalysts. nih.gov In the context of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea synthesis from the corresponding amine and isothiocyanate, the reaction is generally facile and does not necessitate a catalyst. However, for less nucleophilic amines, the addition of a non-nucleophilic base could potentially accelerate the reaction. reddit.com Some modern methods for isothiocyanate synthesis, a key precursor, employ catalytic systems to improve efficiency and sustainability. nih.gov

Principles of Green Chemistry in Synthesis of Thiourea Derivatives

The application of green chemistry principles to the synthesis of thiourea derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes.

Solvent-Free and Microwave-Assisted Synthetic Procedures

Solvent-free and microwave-assisted methods offer significant advantages in terms of reduced waste, energy efficiency, and shorter reaction times.

Solvent-Free Synthesis: The reaction of amines with isothiocyanates can often be carried out under solvent-free conditions, for example, by grinding the reactants together in a mortar and pestle or using ball milling. nih.gov This approach minimizes the use of volatile organic compounds (VOCs) and simplifies product isolation. Several symmetrical N,N'-disubstituted thioureas have been successfully prepared by reacting amines and carbon disulfide on the surface of alumina under solvent-free microwave irradiation. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of thiourea derivatives. nih.gov The rapid heating and localized superheating effects of microwaves can lead to significantly shorter reaction times and often improved yields compared to conventional heating methods. rsc.org This technique is particularly beneficial for high-throughput synthesis and library generation in medicinal chemistry.

Table 2: Comparison of Conventional and Green Synthetic Methods for Thiourea Synthesis
MethodSolventTimeEnergy InputWaste Generation
Conventional HeatingOrganic Solvents (e.g., DCM, Ethanol)HoursHighHigh (solvent waste)
Solvent-Free GrindingNoneMinutes to HoursLowMinimal
Microwave IrradiationMinimal or No SolventMinutesEfficientLow

Atom Economy and Sustainable Reagent Utilization in Thiourea Production

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The synthesis of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea from 3-(1-methylethoxy)propan-1-amine and phenyl isothiocyanate is an addition reaction and therefore has a theoretical atom economy of 100%, as all atoms of the reactants are incorporated into the product. This makes it an inherently efficient process from an atom economy perspective.

Derivatization and Functionalization of the Thiourea Core

The thiourea functional group is the reactive heart of the molecule, offering several avenues for derivatization. These modifications primarily target the nitrogen atoms and the sulfur atom, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Chemical Transformations at the N-Substituted Positions of Thiourea

The nitrogen atoms of the thiourea core in N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea are nucleophilic and can readily react with various electrophiles. Acylation and alkylation are two of the most common transformations at these positions.

N-Acylation: The introduction of an acyl group onto one of the nitrogen atoms can be achieved by reacting the parent thiourea with an acyl chloride or anhydride. This reaction typically proceeds by nucleophilic addition of the amine to the electrophilic carbonyl carbon of the acylating agent. For instance, N-acylthiourea derivatives can be synthesized by the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with a primary amine. nih.govmdpi.com The general scheme for the N-acylation of a disubstituted thiourea is presented below:

Reaction Scheme: R-NH-C(=S)-NH-R' + R''-C(=O)Cl → R-N(C(=O)R'')-C(=S)-NH-R' + HCl

This methodology can be applied to synthesize N-acyl derivatives of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea, yielding compounds with potentially altered chemical and physical properties. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields.

N-Alkylation: Alkylation at the nitrogen atoms can be accomplished using alkyl halides or other alkylating agents. The reaction introduces an additional alkyl group, converting the secondary amine functionality within the thiourea to a tertiary amine. The regioselectivity of alkylation can be influenced by the steric and electronic properties of the substituents on the thiourea and the nature of the alkylating agent and reaction conditions. nih.govmdpi.com

Modifications of the Phenyl and Isopropoxypropyl Moieties

Modifications of the Phenyl Moiety: The phenyl group is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. wikipedia.org Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using the corresponding halides in the presence of a Lewis acid catalyst. masterorganicchemistry.com

The directing effects of the N-thiourea substituent will influence the position of substitution on the phenyl ring. The nitrogen atom, being an ortho-, para-director, will direct incoming electrophiles to these positions. However, the bulky nature of the rest of the molecule might favor substitution at the para position due to steric hindrance. mnstate.eduuci.edu

Modifications of the Isopropoxypropyl Moiety: The isopropoxypropyl group is generally less reactive than the phenyl ring or the thiourea core. However, the ether linkage could potentially be cleaved under harsh acidic conditions, although this would likely also affect the thiourea moiety. More subtle modifications could involve transformations of the isopropyl group, though this would require more specialized synthetic strategies.

Synthesis and Characterization of Analogues and Homologs

The synthesis of analogues and homologs of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea allows for a systematic investigation of structure-activity relationships. This involves varying the nature of the substituents at the N and N' positions.

Synthesis of Analogues: Analogues can be synthesized by reacting phenyl isothiocyanate with a variety of primary amines containing different alkoxypropyl groups. For example, amines with methoxypropyl, ethoxypropyl, or butoxypropyl chains could be used to generate a series of analogues. A general synthetic route involves the reaction of an isothiocyanate with an amine in an inert solvent. google.com

Synthesis of Homologs: Homologs can be prepared by varying the length of the alkyl chain connecting the ether oxygen and the thiourea nitrogen. For instance, using 2-isopropoxyethylamine or 4-isopropoxybutylamine in the reaction with phenyl isothiocyanate would yield the corresponding lower and higher homologs.

Characterization: The synthesized analogues and homologs are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. ipb.pt

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H, C=S, and C-O-C stretching vibrations characteristic of the thiourea and ether moieties.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Melting Point Analysis: The melting point is a useful indicator of the purity of a solid compound.

Below is a table summarizing the types of derivatives that can be synthesized and the general synthetic approaches.

Derivative TypeGeneral Synthetic ApproachKey Reagents
N-Acyl DerivativesAcylation of the thiourea nitrogenAcyl chlorides, Anhydrides
N-Alkyl DerivativesAlkylation of the thiourea nitrogenAlkyl halides
Phenyl-substituted DerivativesElectrophilic aromatic substitutionHalogenating agents, Nitrating agents, Sulfonating agents, Friedel-Crafts reagents
Analogues (Varying Alkoxy Group)Reaction of phenyl isothiocyanate with substituted alkoxypropylaminesMethoxypropylamine, Ethoxypropylamine, etc.
Homologs (Varying Alkyl Chain Length)Reaction of phenyl isothiocyanate with homologous aminoethers2-Isopropoxyethylamine, 4-Isopropoxybutylamine, etc.

Theoretical and Computational Investigations of N 3 1 Methylethoxy Propyl N Phenylthiourea

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and geometric parameters of thiourea (B124793) derivatives. These methods allow for a detailed analysis of the molecule's stability, reactivity, and spectroscopic signatures from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) have proven effective for optimizing the molecular geometry and predicting the electronic properties of thiourea derivatives. mdpi.comresearchgate.netsciensage.info

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are fundamental descriptors of chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap generally signifies a molecule that is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it is energetically easier to move an electron from the HOMO to the LUMO. nih.govgrowingscience.com

The HOMO represents the ability to donate an electron, so its energy level is associated with the ionization potential. The LUMO represents the ability to accept an electron, and its energy is related to the electron affinity. sciensage.info For N,N'-disubstituted thioureas, the HOMO is often localized over the sulfur and nitrogen atoms of the thiourea moiety and the phenyl ring, while the LUMO is typically distributed over the π-system of the phenyl group and the C=S bond. This distribution indicates that these regions are the primary sites for electrophilic and nucleophilic attacks, respectively.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govasianpubs.org These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = μ² / (2η) , where μ is the chemical potential (μ = -χ).

These parameters provide a quantitative framework for comparing the reactivity of different thiourea derivatives. sciensage.info For instance, a molecule with a higher chemical hardness is less reactive than one with a lower chemical hardness. growingscience.com

ParameterDescriptionTypical Value (eV) for a Phenylthiourea (B91264) Derivative
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
ΔEgap HOMO-LUMO Energy Gap3.5 to 5.0
Ionization Potential (I) Energy required to remove an electron5.5 to 6.5
Electron Affinity (A) Energy released when an electron is added1.0 to 2.0
Hardness (η) Resistance to change in electron distribution1.75 to 2.5
Softness (S) Reciprocal of hardness, indicates reactivity0.20 to 0.29
Electronegativity (χ) Ability to attract electrons3.25 to 4.25
Electrophilicity Index (ω) Global electrophilic nature of the molecule2.0 to 4.0

Note: The values presented are representative for N-aryl thiourea derivatives calculated using DFT and are intended for illustrative purposes.

The flexibility of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea arises from the rotation around several single bonds, particularly the C-N bonds of the thiourea core and the bonds within the N-propyl side chain. This flexibility leads to the existence of multiple stable conformations (conformers). Computational methods are essential for identifying these low-energy conformers and understanding the energy barriers between them. scispace.comugm.ac.id

Conformational analysis typically begins by performing a relaxed potential energy surface (PES) scan. uni-muenchen.deq-chem.com In this procedure, a specific dihedral angle is systematically rotated in steps, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure for that fixed angle. visualizeorgchem.comepfl.ch This process maps out the energy as a function of the dihedral angle, revealing the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). uni-muenchen.de

For N,N'-disubstituted thioureas, the relative orientation of the substituents with respect to the C=S bond is of particular interest. This leads to cis and trans arrangements across the C-N bonds. Energetic analysis of various diphenylthiourea and diarylhalidethiourea compounds using DFT has shown that both cis-trans (CT) and trans-trans (TT) configurations can coexist, with their relative stability depending on the nature and position of the substituents. scispace.comresearchgate.net The phenyl and propyl groups in the target molecule can adopt different spatial arrangements, leading to a complex energy landscape.

ConformationRelative Energy (kcal/mol)Description
Global Minimum 0.00The most stable conformer, often a trans-trans or cis-trans arrangement that minimizes steric hindrance and maximizes favorable intramolecular interactions.
Conformer 2 0.5 - 2.0A slightly higher energy conformer, accessible at room temperature. May differ by rotation of the phenyl ring or the alkyl chain.
Conformer 3 2.0 - 5.0A less stable conformer, potentially involving a less favorable orientation of the substituents.
Transition State 5.0 - 10.0The energy barrier for rotation around a C-N bond, separating two stable conformers.

Note: This table provides a hypothetical energy landscape for a disubstituted thiourea based on computational studies of analogous compounds. The exact values depend on the specific molecule and computational method.

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to validate experimental findings or to interpret complex spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. mdpi.comresearchgate.net

DFT methods, such as B3LYP, typically yield vibrational frequencies that are systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor (commonly around 0.96-0.98 for B3LYP). mdpi.com The calculated spectra allow for a detailed assignment of vibrational modes, such as the N-H stretching, C=S stretching, and phenyl ring vibrations, which are characteristic of the molecule's structure. rsc.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. rsc.org These calculations provide theoretical chemical shifts that can be correlated with experimental data to confirm the molecular structure and assign specific resonances, especially in conformationally complex molecules.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
N-H Stretch3200 - 34003200 - 3400Stretching of the N-H bonds in the thiourea group.
C-H Stretch (Aromatic)3050 - 31003050 - 3100Stretching of C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic)2850 - 29802850 - 2980Stretching of C-H bonds in the isopropoxypropyl group.
C=C Stretch (Aromatic)1580 - 16101580 - 1610Phenyl ring skeletal vibrations.
N-H Bend1500 - 15501500 - 1550Bending motion of the N-H bonds.
Thioamide II (C-N Stretch)1300 - 13501300 - 1350Coupled C-N stretching and N-H bending.
C-O-C Stretch1050 - 11501050 - 1150Asymmetric stretching of the ether linkage.
Thioamide IV (C=S Stretch)750 - 850750 - 850Predominantly C=S stretching character.

Note: This table shows a representative comparison of calculated and experimental vibrational frequencies for functional groups present in the target molecule, based on data from analogous thiourea derivatives. mdpi.comresearchgate.netrsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. nih.gov

In the condensed phase (liquid or solid), molecules of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea interact with each other through various non-covalent forces. MD simulations can model these interactions explicitly, providing insights into the structure and stability of molecular aggregates. researchgate.net

The most significant intermolecular interaction for thiourea derivatives is hydrogen bonding. The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom (C=S) is a primary hydrogen bond acceptor. This leads to the formation of strong N-H···S hydrogen bonds, which often result in the formation of centrosymmetric dimers or extended chains in the solid state. nih.gov MD simulations can be used to study the dynamics of these hydrogen bonds, including their lifetimes and geometries, in a liquid or solution environment. nih.gov

Other important interactions include:

Van der Waals forces: These are ubiquitous attractive and repulsive forces between all atoms.

π-π stacking: The phenyl rings can stack on top of each other, an interaction that can contribute to the stability of molecular aggregates.

Dipole-dipole interactions: The polar thiourea group creates a significant molecular dipole moment, leading to electrostatic interactions between molecules.

Hirshfeld surface analysis, a computational tool often used with crystal structure data, can visually and quantitatively partition the crystal space occupied by a molecule and map the intermolecular contacts, highlighting the dominant interactions responsible for the crystal packing. mdpi.com

The surrounding solvent can have a profound impact on the properties of a solute molecule. It can influence conformational preferences, reaction rates, and electronic properties. rsc.org Computational models can account for these effects in two primary ways: explicitly, by including individual solvent molecules in the simulation box (as in MD), or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. kashanu.ac.ir

The Polarizable Continuum Model (PCM) is a widely used implicit solvation method in quantum chemical calculations. dntb.gov.ua In this model, the solute molecule is placed in a cavity within a dielectric continuum representing the solvent. The solute polarizes the continuum, which in turn creates a reaction field that interacts with the solute, capturing the bulk electrostatic effects of the solvent. researchgate.net

Studies on thiourea derivatives and other molecules have shown that the solvent can alter the relative stability of different conformers. mdpi.com Polar solvents tend to stabilize more polar conformers, potentially changing the dominant conformation compared to the gas phase. researchgate.net For example, a conformer with a large dipole moment will be better stabilized in a high-dielectric solvent like water or DMSO than in a nonpolar solvent like hexane. These solvent-induced conformational changes can, in turn, affect the molecule's reactivity and biological activity. rsc.org

Structure-Reactivity Relationships (SRR) through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to investigate the structure-reactivity relationships of thiourea derivatives. nih.govresearchgate.net For N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea, computational approaches can elucidate how its specific structural features, such as the N-[3-(1-methylethoxy)propyl] and N'-phenyl groups, influence its chemical behavior.

The reactivity of thiourea derivatives is largely governed by the electronic environment of the thiocarbonyl group (C=S) and the adjacent nitrogen atoms. The presence of both electron-donating and electron-withdrawing groups on the nitrogen atoms can significantly modulate the nucleophilicity of the sulfur atom and the acidity of the N-H protons. In the case of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea, the alkyl chain with an ether linkage introduces a degree of flexibility and potential for intramolecular interactions that can be effectively studied through computational modeling.

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential reaction pathways for N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea, including its role as a catalyst or as a reactant in various chemical transformations. rsc.org A key aspect of these investigations is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate and are crucial for determining the kinetics and mechanism of a reaction. rsc.org

For instance, in reactions where the thiourea moiety acts as a hydrogen bond donor catalyst, computational modeling can predict the geometry of the catalyst-substrate complex and the transition state for the rate-determining step. rsc.org The energy barrier calculated for the transition state provides a quantitative measure of the reaction rate. These calculations can be performed for various potential pathways to determine the most favorable reaction mechanism.

Table 1: Representative Calculated Activation Energies for a Generic Thiourea-Catalyzed Reaction

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Substrate BindingTS15.2
Nucleophilic AttackTS215.8
Proton TransferTS38.1
Product ReleaseTS43.5

Note: The data in this table are hypothetical and serve to illustrate the type of information that can be obtained from computational studies on reaction pathways of thiourea derivatives.

Elucidation of Mechanistic Insights from Electronic Descriptors

Electronic descriptors derived from quantum chemical calculations provide profound insights into the reactivity and mechanistic behavior of molecules like N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea. researchgate.netresearchgate.net These descriptors help in quantifying various aspects of the electronic structure that govern chemical reactions.

Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity. researchgate.net For thiourea derivatives, the HOMO is often localized on the sulfur atom, indicating its nucleophilic character. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea, the MEP would likely show a negative potential around the sulfur atom and positive potentials around the N-H protons.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge delocalization and intramolecular interactions, such as hydrogen bonding, which can play a significant role in the conformation and reactivity of the molecule.

Table 2: Typical Calculated Electronic Descriptors for an N-Alkyl-N'-Phenylthiourea Derivative

DescriptorValue
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment4.5 D

Note: The data in this table are representative values for a generic N-alkyl-N'-phenylthiourea and are intended to be illustrative.

By analyzing these and other electronic descriptors, researchers can gain a detailed understanding of the factors controlling the reactivity of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea and predict its behavior in various chemical environments.

Chemical Reactivity and Mechanistic Studies

Reactivity with Electrophiles and Nucleophiles

The thiourea (B124793) functional group is ambidentate, with nucleophilic centers at the sulfur and nitrogen atoms. The "hard and soft acids and bases" (HSAB) principle suggests that the soft sulfur atom will preferentially react with soft electrophiles, while the harder nitrogen atoms will react with hard electrophiles.

The sulfur atom of the thiocarbonyl group is the most nucleophilic center in N,N'-disubstituted thioureas. Electrophilic attack predominantly occurs at this site, leading to the formation of an S-substituted isothiouronium salt as a key intermediate. This initial S-alkylation is the first step in numerous synthetic transformations.

For instance, in reactions with α-halo ketones or other bifunctional electrophiles, the sulfur atom initiates a nucleophilic attack on the electrophilic carbon, displacing the halide. This S-alkylation is the precursor to common cyclization reactions, such as the Hantzsch thiazole synthesis, which is widely used to form thiazoline and thiazole rings from thiourea derivatives researchgate.netnih.govrsc.org. The reaction of N-aryl-N'-alkylthioureas with electrophiles like propargyl bromide also proceeds via initial S-alkylation to form an isothiouronium intermediate that subsequently cyclizes researchgate.net.

The general mechanism for electrophilic attack at the sulfur center is outlined below:

Nucleophilic Attack: The lone pair of the sulfur atom attacks the electrophile (E+), forming a covalent bond.

Intermediate Formation: This results in a resonance-stabilized isothiouronium cation, where the positive charge is delocalized over the sulfur and two nitrogen atoms.

Subsequent Reaction: The isothiouronium salt can then be isolated or, more commonly, react further, for example, through intramolecular cyclization or reaction with another nucleophile.

Direct nucleophilic substitution at the nitrogen centers of the thiourea core is not a characteristic reaction, as the nitrogen atoms themselves are nucleophilic. They readily participate in reactions by attacking electrophilic centers. The relative nucleophilicity of the two nitrogen atoms in N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea is influenced by their substituents. The N' atom bonded to the phenyl group is less nucleophilic due to the electron-withdrawing resonance effect of the aromatic ring. Consequently, the N atom bonded to the alkyl group is more basic and nucleophilic.

This difference in nucleophilicity can direct the outcome of reactions. For example, in acid-catalyzed reactions with certain electrophiles, substitution may occur on the more nucleophilic alkyl-substituted nitrogen researchgate.net. The synthesis of N-acyl thiourea derivatives often involves the nucleophilic addition of an amine to an isothiocyanate intermediate, highlighting the nucleophilic character of the nitrogen atom nih.gov.

Cyclization and Rearrangement Reactions Involving the Thiourea Moiety

N,N'-disubstituted thioureas are versatile precursors for the synthesis of various heterocyclic compounds. These reactions typically proceed via an "S-alkylation-intramolecular N-cyclization" cascade mechanism.

A prominent example is the reaction with bifunctional electrophiles to form five-membered rings. The reaction of N-aryl-N'-alkylthioureas with reagents such as α-haloketones, γ-bromoenones, or dialkyl acetylenedicarboxylates leads to the formation of thiazolines, thiazoles, or thiazolidinones, respectively nih.govbepls.comnih.govmdpi.com.

The general mechanism for the formation of a thiazoline ring is as follows:

S-Alkylation: The thiourea sulfur atom attacks the electrophilic carbon of a reagent like methyl 4-bromocrotonate, displacing the bromide and forming an S-alkylated isothiouronium intermediate nih.gov.

Intramolecular Cyclization: One of the nitrogen atoms then acts as an internal nucleophile, attacking another electrophilic center within the newly attached group (e.g., the double bond in the crotonate moiety via Michael addition) to form the heterocyclic ring nih.gov.

The regioselectivity of this cyclization depends on which nitrogen atom participates in ring closure. In N-alkyl-N'-arylthioureas, cyclization involving the more nucleophilic alkyl-substituted nitrogen is often favored, although reaction conditions can influence the outcome researchgate.net. The presence of the ether oxygen in the N-[3-(1-methylethoxy)propyl] side chain could potentially participate in cyclization reactions under specific conditions, although such pathways are not commonly reported for this class of compounds. A related study on N-phenyl-N'-(2-chloroethyl)ureas demonstrated their intramolecular cyclization into active N-phenyl-4,5-dihydrooxazol-2-amines nih.gov.

Table 1: Examples of Cyclization Reactions with N,N'-Disubstituted Thioureas
ReactantProduct TypeGeneral MechanismReference
α-Halo KetonesThiazolesS-alkylation followed by N-cyclization and dehydration bepls.com
γ-Bromo CrotonatesThiazolinesSN2 substitution followed by intramolecular Michael addition nih.gov
Propargyl BromideIminothiazolinesS-alkylation followed by N-cyclization researchgate.net
Dialkyl AcetylenedicarboxylatesThiazolidinonesMichael addition followed by cyclization nih.govmdpi.com

Degradation Pathways and Chemical Stability Under Varied Environmental Conditions

The stability of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea is influenced by environmental factors such as pH, the presence of oxidizing agents, and exposure to light.

Hydrolytic Degradation: Thioureas are generally more resistant to hydrolysis than their urea counterparts. Under neutral conditions, N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea is expected to be relatively stable. However, under forcing acidic or basic conditions, hydrolysis can occur, leading to the cleavage of the C-N bonds. The expected products would be 3-(1-methylethoxy)propan-1-amine, aniline (B41778), and carbonyl sulfide (COS), which is further hydrolyzed to carbon dioxide and hydrogen sulfide.

Oxidative Degradation: Thioureas are susceptible to oxidation, and the reaction products are highly dependent on the nature of the oxidizing agent and the reaction conditions.

Mild Oxidation: With mild oxidants like one equivalent of hydrogen peroxide, the reaction can yield thiourea S-oxides (sulfines). However, these intermediates are often unstable and can undergo desulfurization to form the corresponding urea, N-[3-(1-methylethoxy)propyl]-N'-phenylurea, and elemental sulfur nih.gov. In some cases, oxidation leads to formamidinium salts iwu.edu.

Strong Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or excess peracetic acid typically lead to more extensive degradation. The reaction can result in the formation of the corresponding urea, along with sulfates and cleavage of the organic substituents iosrjournals.orgresearchgate.net. The oxidation of the thiocarbonyl sulfur can ultimately lead to its replacement by an oxygen atom.

Table 2: Products of Oxidative Degradation of Substituted Thioureas
Oxidizing AgentTypical Product(s)Reference
Hydrogen Peroxide (H₂O₂)Thiourea S-oxides, Ureas, Formamidinium salts nih.goviwu.edu
Peracetic AcidFormamidines (from trisubstituted thioureas) iwu.edu
Potassium Permanganate (KMnO₄)Ureas, Sulfates, Carbon Dioxide researchgate.net

Exposure to ultraviolet (UV) radiation can induce significant degradation of N-arylthiourea derivatives. Studies on the insecticide diafenthiuron, a complex N,N'-disubstituted thiourea, provide a relevant model for the photochemical behavior of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea nih.govresearchgate.net.

The primary photochemical degradation pathway for diafenthiuron involves desulfurization to form a carbodiimide intermediate. This intermediate is then photochemically transformed into the corresponding urea derivative nih.gov. This suggests a two-step degradation process under sunlight:

Thiourea → Carbodiimide + H₂S

Carbodiimide + H₂O → Urea

The degradation process often follows first-order kinetics nih.gov. The presence of photosensitizers, such as humic acids in natural waters, can accelerate the rate of degradation, indicating that radical-mediated reactions may play a role nih.gov.

Conversely, other studies have shown that some phenylthiourea (B91264) derivatives can act as photostabilizers for polymers like polystyrene, suggesting an ability to absorb UV radiation and dissipate the energy without rapid decomposition researchgate.net. More fundamental studies on the UV photolysis of simple thioureas in cryogenic matrices show that high-energy irradiation can lead to fragmentation of the thiourea backbone, producing smaller molecules like isothiocyanates (HNCS) and cyanamides mtak.hursc.org. The specific pathway—desulfurization versus fragmentation—likely depends on the wavelength of light and the environmental conditions.

Advanced Analytical Methodologies for Characterization of N 3 1 Methylethoxy Propyl N Phenylthiourea and Its Derivatives

Spectroscopic Techniques in Structural Elucidation (Methodological Focus)

Spectroscopic methods are indispensable for probing the molecular structure of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea. These techniques provide detailed information about the connectivity of atoms, the molecular framework, and the nature of the functional groups present.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for molecular dynamics)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular architecture.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the phenyl, propyl, and isopropoxy groups are expected. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the propyl chain and the methoxy group will resonate in the upfield region, with their chemical shifts and splitting patterns providing information about their connectivity. The N-H protons of the thiourea (B124793) moiety are expected to appear as broad signals, the chemical shifts of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically resonating in the range of δ 180-190 ppm.

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the molecular structure.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the propyl and isopropoxy chains.

HSQC correlates directly bonded proton and carbon atoms, definitively assigning the carbons of the aliphatic chains and the phenyl ring.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different structural fragments, such as linking the propyl chain to the thiourea nitrogen and the phenyl group to the other nitrogen.

Solid-State NMR (ssNMR) can provide insights into the molecular dynamics and polymorphism of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution spectra of the solid material, revealing information about intermolecular interactions and packing in the crystal lattice.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea Note: The following data are predicted based on the analysis of structurally similar N,N'-disubstituted thiourea derivatives.

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl-H (ortho)7.4 - 7.6124.0 - 126.0
Phenyl-H (meta)7.2 - 7.4128.0 - 130.0
Phenyl-H (para)7.0 - 7.2122.0 - 124.0
Phenyl-C (ipso)-137.0 - 139.0
N-H (phenyl)9.0 - 10.0 (broad)-
N-H (propyl)8.0 - 9.0 (broad)-
C=S-180.0 - 185.0
N-CH₂ (propyl)3.5 - 3.745.0 - 48.0
-CH₂- (propyl)1.8 - 2.028.0 - 32.0
O-CH₂ (propyl)3.4 - 3.668.0 - 72.0
O-CH (isopropyl)3.8 - 4.070.0 - 74.0
CH₃ (isopropyl)1.1 - 1.321.0 - 23.0

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula.

Electron Spray Ionization (ESI) is a soft ionization technique well-suited for this compound, which is expected to produce a prominent protonated molecule [M+H]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. Key fragmentation pathways for related N,N'-disubstituted thioureas often involve cleavage of the C-N bonds of the thiourea core and fragmentation of the side chains. For N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea, characteristic fragment ions would be expected from the loss of the isopropoxy group, cleavage of the propyl chain, and formation of phenylisothiocyanate fragments.

Table 2: Predicted Key Mass Fragments for N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea Note: The fragmentation data are predicted based on common fragmentation patterns of analogous phenylthiourea (B91264) derivatives.

m/z (predicted) Proposed Fragment Structure/Identity
[M+H]⁺Protonated molecular ion
[M - C₃H₇O]⁺Loss of the isopropoxy group
[C₆H₅NCS+H]⁺Phenylisothiocyanate fragment
[C₆H₅NH₂]⁺Aniline (B41778) fragment
[C₆H₁₄NO]⁺3-(1-methylethoxy)propan-1-amine fragment

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study conformational isomers and hydrogen bonding.

The IR spectrum of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea is expected to show characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and the C=S stretching vibration (typically in the range of 1100-1300 cm⁻¹, often coupled with other vibrations). The C-N stretching and N-H bending vibrations also provide diagnostic peaks in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy is complementary to IR spectroscopy. The C=S bond often gives a strong Raman signal, and the technique is particularly useful for studying the non-polar parts of the molecule. By analyzing the vibrational spectra in different solvents or at different temperatures, information about conformational changes and intermolecular hydrogen bonding involving the thiourea group can be obtained.

Table 3: Predicted Characteristic Vibrational Frequencies for N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea Note: The following vibrational frequencies are based on typical values for N,N'-disubstituted thioureas.

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
N-H stretch3200 - 3400Medium
Aromatic C-H stretch3000 - 3100Strong
Aliphatic C-H stretch2850 - 2980Strong
C=S stretch1100 - 1300Strong
C-N stretch1400 - 1500Medium
C-O-C stretch1050 - 1150Medium
N-H bend1500 - 1600Medium

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea from any impurities or byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds like N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea. A reversed-phase HPLC method would be the most suitable approach.

Method development would involve optimizing several parameters:

Stationary Phase: A C18 or C8 column would be a good starting point due to the moderate polarity of the molecule.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol would be used. Gradient elution may be necessary to separate impurities with a wide range of polarities. The pH of the aqueous phase may need to be controlled to ensure good peak shape.

Detection: UV detection would be effective, as the phenyl group provides a strong chromophore. The detection wavelength should be set at the λmax of the compound.

Once developed, the method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for routine purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea by Gas Chromatography (GC) is likely to be challenging due to its relatively high molecular weight and polarity, which may lead to poor volatility and thermal instability. However, GC-MS can be a valuable tool for identifying volatile impurities or for the analysis of the compound after a suitable derivatization step. For instance, silylation of the N-H groups could increase the volatility and thermal stability of the molecule, allowing for its analysis by GC-MS. The mass spectrometer detector would then provide fragmentation data to confirm the identity of the derivatized compound and any related volatile species.

Applications in Catalysis and Organocatalysis

Thiourea (B124793) as an Organocatalyst in Asymmetric Synthesis

Thiourea derivatives have emerged as powerful organocatalysts, capable of promoting a wide range of chemical transformations. Their effectiveness stems from the acidic nature of their N-H protons, which allows them to form strong hydrogen bonds with substrates, thereby activating them for subsequent reactions. This non-covalent interaction is central to their catalytic function, particularly in the realm of asymmetric synthesis where the creation of specific stereoisomers is desired.

The primary mechanism by which thiourea catalysts operate is through hydrogen-bond donation. nih.govacs.org The two N-H protons on the thiourea moiety can form a bidentate (two-point) hydrogen bond with an electrophilic atom, typically an oxygen or nitrogen atom, on the substrate molecule. scispace.com This interaction has several key effects that drive the catalytic cycle:

Electrophile Activation: By withdrawing electron density from the substrate, the double hydrogen bond makes the substrate more electrophilic and thus more susceptible to nucleophilic attack.

Transition State Stabilization: The catalyst can stabilize the transition state of the reaction, lowering the activation energy and accelerating the reaction rate. In asymmetric catalysis, a chiral thiourea catalyst will stabilize the transition state leading to one enantiomer more than the other, resulting in an enantioselective outcome. scispace.comnih.gov

Conformational Control: The rigid geometry of the double hydrogen bond can lock the substrate into a specific orientation. In a chiral catalyst, this controlled orientation dictates the face from which the nucleophile will attack, leading to the preferential formation of one enantiomer.

The acidity of the N-H protons is a crucial factor; electron-withdrawing groups on the aryl substituents of the thiourea increase this acidity, leading to stronger hydrogen bonds and often higher catalytic activity. nih.gov Computational and experimental studies have confirmed that this ability to form multiple, stabilizing hydrogen bonds is fundamental to the catalytic power of thiourea derivatives. scispace.comnih.gov

While specific documented uses of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea in peer-reviewed literature are not widespread, the catalytic activity of its close structural analogues is well-established in a variety of enantioselective transformations. These catalysts, often featuring a chiral backbone, are typically bifunctional, containing both the thiourea moiety (for hydrogen bonding) and a basic group (like a tertiary amine) to activate the nucleophile. rsc.orgmdpi.com

Common transformations catalyzed by such bifunctional thioureas include:

Michael Additions: The conjugate addition of nucleophiles (like malonates or nitroalkanes) to α,β-unsaturated carbonyl compounds or nitro-olefins.

Mannich Reactions: The addition of a stabilized carbanion to an imine.

Strecker Reactions: The synthesis of α-amino cyanides from imines and a cyanide source.

Diels-Alder Reactions: A cycloaddition reaction between a conjugated diene and a dienophile. nih.gov

The performance of these catalysts is often exceptional, providing high yields and excellent enantioselectivities (ee). The table below summarizes representative results for enantioselective reactions catalyzed by bifunctional thiourea analogues.

Reaction TypeCatalyst Structure (Analogue)SubstratesYield (%)Enantiomeric Excess (ee %)
Michael AdditionChiral AminothioureaNitromethane + Chalcone9596
Michael AdditionCinchona-based ThioureaDiethyl Malonate + β-Nitrostyrene9894
Mannich ReactionChiral ThioureaN-Boc-imine + Silyl Ketene Acetal9697
Cationic Polycyclization2-Aryl Pyrrolidine ThioureaHydroxylactam7895

This table presents data for analogue compounds to illustrate the catalytic potential of the thiourea class in asymmetric synthesis. Data sourced from studies on bifunctional and chiral thiourea catalysts. nih.govorganic-chemistry.org

The catalytic activity of thioureas is deeply rooted in their acidic and basic properties.

Brønsted Acid Catalysis: The N-H protons of the thiourea are sufficiently acidic to act as Brønsted acids. acs.org In some mechanisms, the thiourea protonates a substrate to form a highly reactive cationic intermediate, which then reacts with a nucleophile. scispace.comacs.org This is distinct from activation purely through hydrogen bonding and represents a more direct mode of acid catalysis. scispace.com For instance, in reactions like the Pictet-Spengler cyclization, a thiourea catalyst can work in concert with a weak Brønsted acid co-catalyst to protonate an imine, triggering the key cyclization step. jh.edu

Brønsted Base Catalysis: While the thiourea moiety itself is acidic, it can be incorporated into a bifunctional catalyst that also contains a Brønsted base, such as a tertiary amine or an aminophosphine. nih.govrsc.org In this arrangement, the catalyst operates through a push-pull mechanism:

The thiourea (acidic) part activates the electrophile via hydrogen bonding.

The basic part deprotonates the nucleophile, increasing its reactivity. This synergistic activation of both reaction partners simultaneously is a hallmark of many highly effective modern organocatalysts. mdpi.com

Metal Complexation and Coordination Chemistry in Catalysis

Beyond organocatalysis, thiourea derivatives, including N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea, are versatile ligands for transition metals. The presence of soft (sulfur) and hard (nitrogen) donor atoms allows them to form stable complexes with a wide array of metals, which can then be used in catalytic applications. rdd.edu.iqtandfonline.com

The synthesis of N,N'-disubstituted thiourea ligands is typically straightforward. A common method involves the reaction of an amine with an appropriate isothiocyanate. For the title compound, 3-(1-methylethoxy)propan-1-amine would be reacted with phenyl isothiocyanate.

The design of these ligands can be tailored to influence the properties of the resulting metal complex:

Coordination Mode: Thioureas can coordinate to a metal center as a monodentate ligand through the sulfur atom or as a bidentate chelating ligand using both sulfur and a nitrogen atom. mdpi.comresearchgate.net The specific substituents on the nitrogen atoms can influence this preference.

Steric Hindrance: Bulky substituents can be introduced to create a specific chiral pocket around the metal center, which is crucial for achieving high enantioselectivity in asymmetric catalysis.

A variety of metal complexes with thiourea ligands, including those with copper, nickel, zinc, palladium, and platinum, have been synthesized and structurally characterized. nih.govrsc.orgnih.gov

Metal-thiourea complexes are active in both homogeneous and heterogeneous catalytic systems. researchgate.netrsc.org

Homogeneous Catalysis: In homogeneous catalysis, the metal-thiourea complex is dissolved in the reaction medium along with the reactants. youtube.com This often leads to high activity and selectivity because the active catalytic sites are readily accessible. youtube.com Ruthenium(II) complexes bearing thiourea ligands, for example, have been used as catalysts for transfer hydrogenation reactions of aldehydes and ketones. nih.gov The thiourea ligand plays a crucial role in stabilizing the metal center and modulating its catalytic activity.

Heterogeneous Catalysis: For improved recyclability and ease of separation, homogeneous catalysts can be immobilized on a solid support, creating a heterogeneous system. rsc.org Thiourea-metal complexes can be anchored to polymers or inorganic materials like silica. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst. While the activity might sometimes be lower than in the corresponding homogeneous system, the ability to recover and reuse the catalyst is a significant advantage for sustainable chemical processes. youtube.comrsc.org

The distinction between these two modes is fundamental to catalyst design, with homogeneous systems often favored for fine chemical synthesis where selectivity is paramount, and heterogeneous systems preferred for large-scale industrial processes where catalyst longevity and separation are critical. rsc.org

Mechanistic Investigations of Catalytic Pathways and Substrate Scope

A thorough review of scientific databases and chemical literature did not yield specific studies focused on the mechanistic elucidation or the substrate scope of reactions catalyzed by N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea. Research in the field of organocatalysis often focuses on catalysts that exhibit high enantioselectivity and broad applicability across various reaction types, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The absence of dedicated studies on this particular thiourea derivative suggests that it may not have been identified as a superior catalyst for these transformations compared to other more widely studied thioureas.

Consequently, there is no available data to construct tables detailing its performance with a range of substrates, including information on reaction conditions, yields, and stereoselectivities. Further research would be required to establish the catalytic potential of N-[3-(1-methylethoxy)propyl]-N'-phenylthiourea, delineate its mechanistic pathways, and define its substrate scope.

Material Science and Polymer Chemistry Applications

Incorporation into Polymeric Materials

The fundamental structure of N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea, featuring reactive N-H protons and a versatile backbone, suggests its utility as a building block for various polymeric structures.

Synthesis of Thiourea-Containing Polymers and Copolymers

The synthesis of polymers incorporating thiourea (B124793) moieties can be achieved through several established routes. One prominent method is multicomponent polymerization. For instance, functional polythioureas can be synthesized at room temperature through a catalyst-free reaction of elemental sulfur, aliphatic diamines, and diisocyanides, achieving high yields and high molecular weights. scut.edu.cn This approach offers a direct pathway to creating sulfur-containing polymers with diverse functionalities. scut.edu.cn

Another synthetic strategy involves the polymerization of monomers that already contain the thiourea group. For example, N-acryloyl-N'-phenylthiourea has been successfully copolymerized, demonstrating that thiourea derivatives can be incorporated into polymer chains via conventional polymerization techniques. acs.org Similarly, thiourea derivatives can act as functional monomers in the creation of molecularly imprinted polymers (MIPs), which are designed for the specific recognition of target molecules. nih.gov In such cases, the thiourea monomer is copolymerized with a cross-linker in the presence of a template molecule. nih.gov

A Russian patent details a method for synthesizing N-phenylthiourea derivatives through the reaction of an isothiocyanate with an amine, a process that could be adapted to produce monomers for subsequent polymerization. google.com Polyureas, which are structurally similar to polythioureas, are often synthesized via the polyaddition of diisocyanates and diamines, a technique that could potentially be applied to thiourea-based monomers. mdpi.com

Table 1: Potential Synthetic Routes for Polymers Containing N-Substituted N'-Phenylthiourea

Polymerization Method Monomers/Reactants Key Features
Multicomponent Polymerization Elemental Sulfur, Diamines, Diisocyanides Catalyst-free, high atom economy, room temperature reaction. scut.edu.cn
Free Radical Copolymerization Thiourea-containing vinyl monomers (e.g., N-acryloyl-N'-phenylthiourea), Co-monomers Incorporation of thiourea units into various polymer backbones. acs.org
Molecular Imprinting Functional thiourea monomer, Cross-linker, Template molecule Creates polymers with specific recognition sites. nih.gov

Role in Polymerization Processes (e.g., as initiators, chain transfer agents, monomers)

The primary role of thiourea derivatives in polymerization is often as functional monomers. nih.gov The thiourea moiety can impart specific properties to the resulting polymer, such as the ability to bind metal ions or participate in strong hydrogen bonding. scut.edu.cnnih.gov For example, in molecularly imprinted polymers designed to detect Arsenic(III), thiourea derivatives serve as the functional monomers that interact with the template molecule. nih.gov

While less common, the N-H groups in thiourea could potentially act as chain transfer agents in certain polymerization reactions, influencing the molecular weight of the resulting polymer. The N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization has been shown to influence the kinetics of the reaction, suggesting that the N-alkyl and N-alkoxypropyl groups in the target compound could similarly affect polymerization behavior. rsc.org

Supramolecular Chemistry and Self-Assembly

The thiourea group is a powerful motif for directing supramolecular assembly due to its capacity for strong and directional hydrogen bonding.

Hydrogen Bonding Networks and Crystal Engineering Principles

The N-H and C=S groups of the thiourea moiety are excellent hydrogen bond donors and acceptors, respectively. unito.it This allows for the formation of robust one-dimensional chains and two-dimensional networks in the solid state. nih.gov In aromatic polythioureas, these hydrogen bonds lead to highly ordered structures and contribute to their unique optical properties. unito.it The formation of intramolecular N-H···O hydrogen bonds is also a common feature in acylthiourea derivatives, which helps to stabilize specific conformations. researchgate.net

Crystal engineering principles can be applied to design the solid-state packing of thiourea-containing molecules to control their reactivity and the properties of the resulting materials. For instance, the strategic placement of substituents can influence the orientation of monomers in the crystal lattice, pre-organizing them for solid-state polymerization. rsc.org The study of crystal structures of related compounds, such as N,N-Diethyl-N′-phenylacetylthiourea, reveals how intermolecular N—H···S hydrogen bonds can link molecules into centrosymmetric dimers. nih.gov

Formation of Gels, Liquid Crystals, and Self-Assembled Monolayers

Urea and thiourea derivatives are well-known for their ability to act as low molecular-mass organogelators (LMOGs). researchgate.netnih.gov They can self-assemble in organic solvents to form fibrous networks that entrap the solvent, leading to the formation of a gel. researchgate.netnih.gov This gelation is often thermally reversible and can occur at very low concentrations of the gelator. nih.gov The self-assembly process is driven by the formation of extensive hydrogen-bonding networks between the thiourea molecules. researchgate.net Thiourea-linked glycolipids have also been shown to be effective hydrogelators, forming gels in water at low concentrations. researchgate.net

While direct evidence for the formation of liquid crystals from N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea is not available, the self-assembly of dipeptides into various nanostructures, including those that can be incorporated into electrospun fibers, suggests the potential for ordered phases. rsc.org The ability to form well-defined aggregates is a prerequisite for liquid crystalline behavior.

Development of Functional Materials

The incorporation of the N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea moiety into polymers can lead to the development of a wide range of functional materials. scispace.com

Polythioureas have shown great promise as materials for environmental remediation. Their ability to chelate heavy metal ions makes them effective for detecting and removing mercury pollution from water. scut.edu.cn The high sulfur content and the presence of polarizable bonds in polythioureas can also lead to materials with high refractive indices and good optical transparency, which are desirable for optical applications. unito.it

The strong hydrogen bonding capabilities of the thiourea group can be harnessed to create self-healing materials. scut.edu.cn These hydrogen bonds can act as reversible cross-links, allowing the material to repair itself after damage. Furthermore, the inherent stability of the thiourea group can contribute to the development of heat-resistant polymers. scut.edu.cn

Table 2: Potential Applications of Functional Materials Based on N-Substituted N'-Phenylthiourea

Application Area Functionality Underlying Principle
Environmental Sensing and Remediation Detection and removal of heavy metal ions (e.g., Hg²⁺, As³⁺). scut.edu.cnnih.gov The sulfur atom in the thiourea group acts as a soft base, showing a strong affinity for soft acid metal ions. scut.edu.cn
Advanced Optical Materials High refractive index, high transmittance. unito.it The presence of sulfur and aromatic rings contributes to high polarizability. unito.it
Self-Healing Polymers Reversible bonding for damage repair. scut.edu.cn The dynamic and reversible nature of hydrogen bonds allows for the reformation of cross-links. scut.edu.cn

Advanced Coatings and Thin Films with Specific Properties

No research was found detailing the application of Thiourea, N-[3-(1-methylethoxy)propyl]-N'-phenyl- in the formulation or development of advanced coatings or thin films. There is no available data on its potential to enhance properties such as adhesion, corrosion resistance, hydrophobicity, or optical characteristics in coating systems.

Interdisciplinary Research Areas and Future Perspectives

Chemo/Biosensors: Design, Mechanism, and Application in Chemical Sensing

Thiourea (B124793) derivatives have been extensively investigated as versatile components in the design of chemo/biosensors, primarily due to the ability of the thiourea moiety to form strong hydrogen bonds with various anions and coordinate with cations. The specific structural features of N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea, namely the phenyl group and the flexible alkoxypropyl chain, are expected to influence its binding affinity and selectivity.

Principles of Anion/Cation Recognition and Sensing Mechanisms

The fundamental principle behind the anion recognition capability of thiourea-based sensors lies in the hydrogen-bonding interactions between the acidic N-H protons of the thiourea group and the anionic guest species. digitellinc.com The strength of this interaction can be modulated by the electronic properties of the substituents on the nitrogen atoms. In N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea, the electron-withdrawing nature of the phenyl group enhances the acidity of the N-H protons, thereby promoting stronger binding to anions. rsc.org

The general mechanism of anion sensing involves the formation of a host-guest complex, which perturbs the electronic environment of the sensor molecule. This perturbation can be detected through various signal transduction methods. For instance, upon binding to an anion, a color change (colorimetric sensing) or a change in fluorescence intensity (fluorescent sensing) can be observed. nih.gov

While less common than anion sensing, thiourea derivatives can also act as cation sensors. researchgate.net The sulfur atom of the thiourea group can serve as a soft coordination site for certain metal ions. The nitrogen atoms can also participate in chelation, particularly if the substituents contain additional donor atoms. In the case of N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea, the ether oxygen in the methylethoxypropyl group could potentially participate in cation binding.

A hypothetical representation of the binding affinities of a sensor based on a similar N-aryl-N'-alkoxypropyl thiourea for various anions is presented in Table 1.

Table 1: Hypothetical Binding Constants of a Thiourea-Based Sensor for Various Anions

Anion Binding Constant (K) in DMSO
F⁻ 1.5 x 10⁴ M⁻¹
Cl⁻ 2.3 x 10³ M⁻¹
Br⁻ 5.1 x 10² M⁻¹
I⁻ 1.2 x 10² M⁻¹
AcO⁻ 8.9 x 10³ M⁻¹
H₂PO₄⁻ 6.7 x 10³ M⁻¹

This is a hypothetical table based on typical values for similar thiourea-based anion sensors.

Optical and Electrochemical Transduction Mechanisms for Sensing Platforms

Optical and electrochemical methods are the two primary transduction mechanisms employed in thiourea-based sensing platforms.

Optical Transduction: This approach relies on changes in the photophysical properties of the sensor upon analyte binding.

Colorimetric Sensing: A change in color that is visible to the naked eye provides a simple and direct method for analyte detection. This color change is often due to a shift in the absorption spectrum of the sensor molecule, which can be caused by deprotonation or conformational changes upon anion binding. nih.gov

Fluorescent Sensing: Changes in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength upon analyte binding can offer higher sensitivity. The incorporation of a fluorophore into the sensor design is necessary for this type of sensing. researchgate.net

Electrochemical Transduction: This method involves measuring changes in the electrical properties of the sensor, such as current or potential, upon interaction with the analyte. While less common for simple thiourea derivatives, they can be incorporated into more complex electrochemical sensor designs, for instance, by modifying electrode surfaces.

Agricultural Chemistry: Mechanistic Studies on Plant Growth Regulation and Interactions

Thiourea derivatives have been recognized for their diverse biological activities in agriculture, including roles as insecticides, fungicides, herbicides, and plant growth regulators. acs.orgresearchgate.net The specific application of N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea in this domain is an area of active research, with potential to influence plant physiological processes.

Molecular Mechanisms of Plant Growth Regulation

The plant growth regulating effects of thiourea derivatives are believed to stem from their ability to interact with various biochemical pathways within the plant. While the precise mechanism for N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea is not yet fully elucidated, studies on analogous compounds suggest several possibilities.

Some thiourea derivatives have shown to influence the germination of seeds and the growth of seedlings. ciac.jl.cn For instance, certain o-nitrobenzoylthiourea derivatives have demonstrated considerable growth-promoting activities in wheat. niscpr.res.in These effects are concentration-dependent, with lower concentrations often promoting growth and higher concentrations exhibiting inhibitory effects. niscpr.res.in

The molecular structure of the thiourea derivative plays a crucial role in its biological activity. The nature of the substituents on the nitrogen atoms can affect its uptake, translocation, and interaction with target sites within the plant.

A hypothetical summary of the effects of a related phenylthiourea (B91264) derivative on wheat seedling growth is presented in Table 2.

Table 2: Hypothetical Effect of a Phenylthiourea Derivative on Wheat Seedling Growth

Concentration (ppm) Root Elongation (% of Control) Shoot Elongation (% of Control)
0.1 115 110
1 125 120
10 95 98
100 70 75

This is a hypothetical table based on typical results for similar plant growth regulators.

Interactions with Soil Components and Nutrient Cycling at a Chemical Level

The behavior of N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea in the soil is a critical aspect of its potential agricultural application. Its interactions with soil components can influence its bioavailability, persistence, and ultimately its effect on plants and the surrounding ecosystem.

The chemical properties of the soil, such as pH and organic matter content, can significantly affect the fate of this compound. For example, the thiourea moiety can be subject to microbial degradation and chemical transformations in the soil.

Furthermore, the compound could potentially influence nutrient cycling. The nitrogen and sulfur atoms in the thiourea structure could be mineralized over time, contributing to the nutrient pool in the soil. Conversely, the compound or its degradation products might interact with soil minerals and organic matter, potentially affecting the availability of other essential nutrients to plants. The presence of such a compound could also impact soil microbial communities, which play a vital role in nutrient transformations. However, specific studies on the interaction of N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea with soil components are needed to confirm these potential effects.

Future Directions in Thiourea Research

The field of thiourea research, particularly concerning derivatives like N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea, holds considerable promise for future advancements in both sensor technology and sustainable agriculture.

Future research in chemosensors will likely focus on:

Enhanced Selectivity and Sensitivity: Designing novel receptors with highly specific binding pockets for target analytes.

Sensing in Aqueous Media: Developing water-soluble sensors for applications in biological and environmental monitoring. digitellinc.com

Multi-analyte Sensing: Creating sensor arrays capable of detecting multiple analytes simultaneously.

In agricultural chemistry , future studies should aim to:

Elucidate Mechanisms of Action: Understanding the precise molecular targets and biochemical pathways affected by these compounds in plants.

Structure-Activity Relationship Studies: Systematically modifying the chemical structure to optimize desired biological activities and minimize off-target effects.

Environmental Fate and Impact: Conducting thorough investigations into the persistence, degradation, and long-term effects of these compounds in soil and aquatic ecosystems.

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of N,N'-disubstituted thiourea derivatives is a well-established area of organic chemistry, with the most common method involving the reaction of an isothiocyanate with a primary or secondary amine. google.com For the specific synthesis of N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea, a plausible and efficient pathway would involve the reaction of phenyl isothiocyanate with N-[3-(1-methylethoxy)propyl]amine. This reaction is typically carried out in an anhydrous inert organic solvent, such as methylene (B1212753) chloride or ethyl acetate, at a temperature ranging from 10 to 40°C. google.com

Table 1: Proposed Synthetic Strategies for N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea

Synthetic MethodReactantsPotential Advantages
Conventional SynthesisPhenyl isothiocyanate, N-[3-(1-methylethoxy)propyl]amineWell-established, reliable
Microwave-Assisted SynthesisPhenyl isothiocyanate, N-[3-(1-methylethoxy)propyl]amineReduced reaction time, potentially higher yields
Phase-Transfer CatalysisPhenyl isothiocyanate, N-[3-(1-methylethoxy)propyl]amine, Catalyst (e.g., TBAB)Improved yields in heterogeneous systems, easier workup
Multi-Component ReactionAniline (B41778), Carbon disulfide, N-[3-(1-methylethoxy)propyl]amineOne-pot synthesis, increased efficiency

Development of Next-Generation Catalytic Systems

Thiourea derivatives have gained significant attention as organocatalysts due to their ability to form hydrogen bonds and activate substrates. The N-H protons of the thiourea moiety can act as hydrogen-bond donors, interacting with electrophiles to enhance their reactivity. This property has been exploited in a variety of asymmetric reactions.

For N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea, the presence of both the thiourea core and the ether linkage in the alkoxypropyl chain could offer unique catalytic properties. The ether oxygen could potentially act as an additional coordination site, leading to more complex and specific interactions with substrates. Future research could explore the application of this compound and its derivatives as catalysts in reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.

Furthermore, the incorporation of this thiourea derivative as a ligand in metal complexes could lead to the development of novel catalytic systems. Thioureas are known to coordinate with a wide range of metal centers through the sulfur atom, and the resulting metal complexes can exhibit diverse catalytic activities. rsc.org Investigations into the coordination chemistry of N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea with various transition metals could unveil catalysts with enhanced selectivity and efficiency for a broad spectrum of organic transformations.

Integration into Emerging Technologies and Advanced Materials

The versatile chemical nature of N,N'-disubstituted thioureas makes them attractive building blocks for the development of advanced materials. Their ability to form strong hydrogen bonds and coordinate with metal ions can be harnessed to create supramolecular assemblies, polymers, and functional materials with tailored properties.

In the context of N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea, the combination of the rigid phenyl group and the flexible alkoxypropyl chain could impart unique self-assembly characteristics. This could be exploited in the design of liquid crystals, gels, and other soft materials. Moreover, the thiourea moiety is known to have a high affinity for heavy metal ions, suggesting potential applications in the development of sensors and materials for environmental remediation.

The integration of this compound into polymer backbones could also lead to materials with novel properties. For instance, its incorporation could enhance the thermal stability, flame retardancy, or metal-chelating capabilities of the resulting polymer. Research into the polymerization of functionalized monomers based on the N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea scaffold could open up new possibilities in materials science.

Theoretical Advancements in Understanding Thiourea Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the structure, reactivity, and non-covalent interactions of molecules. researchgate.net For N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea, theoretical studies can provide deep insights into its conformational preferences, electronic properties, and hydrogen-bonding capabilities.

Molecular docking studies could also be performed to predict the binding affinity and interaction modes of N-[3-(1-methylethoxy)propyl]-N'-phenyl-thiourea with various biological targets, which could guide the development of new therapeutic agents. nih.gov Furthermore, computational analysis of its interaction with metal ions can aid in the design of novel metal complexes with specific catalytic or material properties. By combining theoretical predictions with experimental validations, a comprehensive understanding of the structure-property relationships of this compound can be achieved, accelerating its application in various fields.

Q & A

Basic: What are the key methodological considerations for synthesizing Thiourea, N-[3-(1-methylethoxy)propyl]-N'-phenyl-?

Answer:
The synthesis typically involves a multi-step approach:

Intermediate Preparation : React 3-(1-methylethoxy)propylamine with phenyl isothiocyanate under controlled conditions (e.g., anhydrous solvent, inert atmosphere).

Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product.

Validation : Confirm purity via HPLC (>98%) and monitor reaction progress with TLC.
Key challenges include managing steric hindrance from the isopropyloxy group and ensuring regioselectivity. Refer to analogous thiourea syntheses for optimizing reaction time and temperature .

Basic: How can spectroscopic data (NMR, FTIR, MS) resolve structural ambiguities in this thiourea derivative?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify the thiourea (-NH-CS-NH-) protons (δ 9.5–10.5 ppm) and the isopropyloxy group’s methine proton (δ 3.5–4.0 ppm). Compare with NIST’s spectral database for analogous thioureas to validate assignments .
  • FTIR : Confirm the thiocarbonyl (C=S) stretch at 1250–1350 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹.
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isopropyloxy group).

Basic: What theoretical frameworks guide the study of this compound’s reactivity?

Answer:

  • Electronic Effects : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. The thiourea moiety’s electron-deficient sulfur atom may drive interactions with Lewis acids.
  • Steric Considerations : Use molecular mechanics to model steric hindrance from the isopropyloxy group, influencing reaction pathways (e.g., substitution vs. elimination).
  • Thermodynamic Analysis : Calculate Gibbs free energy changes (ΔG) for reaction steps using computational tools like Gaussian .

Advanced: How can contradictory kinetic data in thiourea-mediated reactions be systematically analyzed?

Answer:

Factorial Design : Employ a 2<sup>k</sup> factorial design to test variables (e.g., temperature, catalyst loading). For example, a study might reveal that solvent polarity (ε) has a stronger effect on reaction rate than temperature .

Mechanistic Re-evaluation : Re-examine the rate-determining step using isotopic labeling (e.g., <sup>15</sup>N) or transient kinetics (stopped-flow spectroscopy).

Theoretical Validation : Compare experimental activation energies (Ea) with DFT-calculated values to identify inconsistencies in proposed mechanisms .

Advanced: What computational strategies are effective for modeling this compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate binding dynamics with proteins (e.g., kinases) using force fields like AMBER or CHARMM. Focus on hydrogen bonding between the thiourea group and active-site residues.
  • Docking Studies : Use AutoDock Vina to predict binding affinities. Validate with in vitro assays (e.g., enzyme inhibition IC50).
  • AI-Driven Optimization : Train machine learning models on existing bioactivity data to predict structural modifications for enhanced selectivity .

Advanced: How to design experiments assessing the compound’s stability under varying environmental conditions?

Answer:

Degradation Pathways : Expose the compound to UV light, humidity, or oxidative conditions (H2O2). Monitor decomposition via LC-MS and identify degradation products.

Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability studies (40°C/75% RH).

Surface Analysis : Apply SEM-EDS to study crystallinity changes after stress testing, which may correlate with stability .

Advanced: What methodologies resolve discrepancies between empirical data and theoretical predictions for this compound?

Answer:

  • Sensitivity Analysis : Quantify how input parameter uncertainties (e.g., DFT functional choice) affect computational results.
  • Synchrotron Studies : Use X-ray absorption spectroscopy (XAS) to validate electronic structure predictions (e.g., sulfur’s oxidation state).
  • Multivariate Analysis : Apply PCA or PLS regression to correlate experimental variables (e.g., solvent polarity) with observed deviations from theory .

Basic: How to benchmark this thiourea derivative against structurally similar compounds?

Answer:

  • Comparative Reactivity : Test nucleophilic substitution rates with alkyl halides under identical conditions.
  • Biological Assays : Perform parallel in vitro cytotoxicity screenings (e.g., IC50 in cancer cell lines) and compare with analogs like N,N'-diphenylthiourea .
  • Thermal Analysis : Use DSC to measure melting points and correlate with molecular symmetry/packing efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.